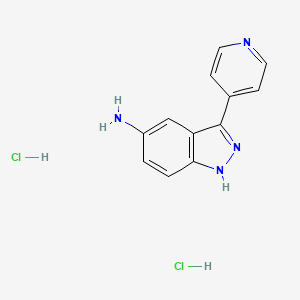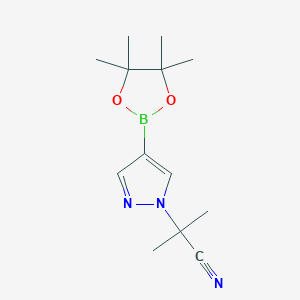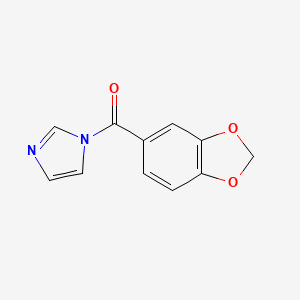
1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole, or 1,3-BDI, is an organic compound that has been studied extensively in the laboratory. It is a heterocyclic compound containing a benzodioxole ring, an imidazole ring, and a carbonyl group. It has been used in a variety of scientific research applications, including as a model compound for drug development and as a tool for studying enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Imidazole derivatives are pivotal in the synthesis of complex molecular structures, such as coordination polymers and microporous materials. For instance, the synthesis of a 3D Cobalt(II) coordination polymer using imidazole-linked ligands demonstrates the role of such compounds in creating functional materials with potential applications in catalysis, molecular separation, and gas storage (Qihua Zhao et al., 2002).
Catalysis and Organic Synthesis
Imidazole derivatives are integral in catalyzing various chemical reactions, contributing to the efficient synthesis of other important compounds. For example, Amberlite IR-120(H), an acidic polymer-supported material, has been used as a catalyst in the one-pot synthesis of trisubstituted imidazoles, highlighting the versatility of imidazole-based catalysts in organic synthesis (S. S. Gurav et al., 2022).
Corrosion Inhibition
Imidazole derivatives have been identified as effective corrosion inhibitors for metals, an application critical in industrial processes and infrastructure maintenance. The incorporation of imidazole groups into molecules has been shown to significantly enhance their ability to protect metals from corrosion in acidic environments (M. Prashanth et al., 2021).
Antimicrobial Properties
Some imidazole derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics and antifungal agents. The synthesis and evaluation of novel imidazole-containing compounds for their antibacterial and antifungal properties underscore the potential of these compounds in medical and pharmaceutical applications (V. Reddy & K. R. Reddy, 2010).
Material Science
Imidazole derivatives are also explored in material science for their optical and electronic properties, contributing to the development of novel materials for electronic devices, such as OLEDs. The integration of imidazole units into organic compounds can result in materials with desirable luminescent properties and stability, suitable for application in optoelectronic devices (Yang Zhou et al., 2021).
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl(imidazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(13-4-3-12-6-13)8-1-2-9-10(5-8)16-7-15-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXXPGLZCDOYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



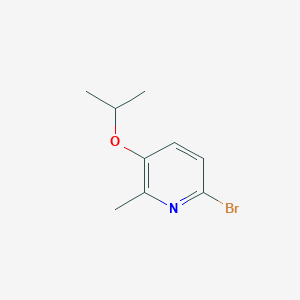
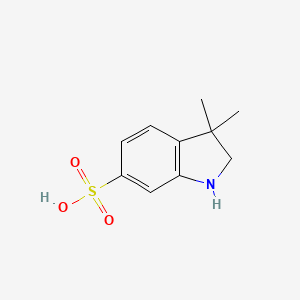
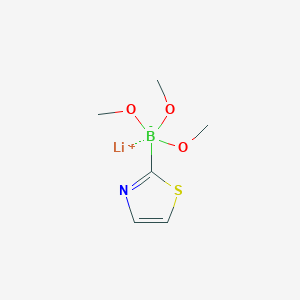
![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
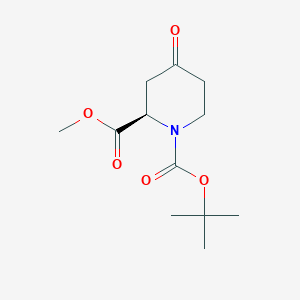
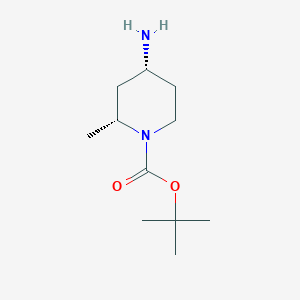
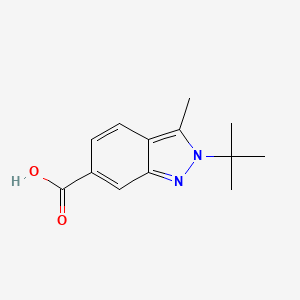

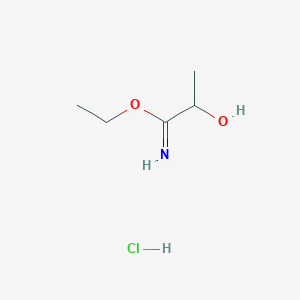
![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)
